Empesertib is a selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase. [] It is an orally bioavailable compound with potential antineoplastic activity. [] In the context of scientific research, Empesertib serves as a valuable tool for studying the role of Mps1 in cell cycle regulation, particularly its involvement in the spindle assembly checkpoint (SAC). []
Empesertib is a small molecule inhibitor primarily targeting the monopolar spindle 1 kinase (MPS1), which plays a crucial role in the regulation of the spindle assembly checkpoint during cell division. This compound is being explored for its potential in treating various types of cancer by disrupting the normal function of MPS1, thereby inducing cell cycle arrest and apoptosis in cancer cells. Empesertib has been evaluated in clinical trials, particularly in combination with other chemotherapeutic agents such as paclitaxel, to enhance its therapeutic efficacy against advanced malignancies.
Empesertib was developed by Bayer AG and is classified as a kinase inhibitor. It specifically inhibits MPS1 kinase activity, which is essential for proper chromosome segregation during mitosis. The compound has been studied under various clinical trial phases to assess its safety, tolerability, and efficacy in treating advanced solid tumors.
The synthesis of Empesertib involves several complex chemical reactions designed to create a compound that effectively binds to the MPS1 kinase. The synthesis typically begins with the preparation of key intermediates through various organic reactions, including:
The synthetic route has been optimized for yield and purity, ensuring that the final product meets the necessary pharmacological standards .
Empesertib’s molecular structure can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with MPS1 kinase. The compound's structure typically includes:
The molecular weight of Empesertib is approximately 460.5 Da, and its chemical formula is C23H26N4O3S. X-ray crystallography and NMR spectroscopy have been utilized to elucidate its three-dimensional conformation, confirming its binding mode within the active site of MPS1 .
The chemical reactions involved in synthesizing Empesertib are diverse and include:
Each reaction step is carefully controlled to optimize yield and minimize by-products, ensuring high purity levels suitable for clinical use .
Empesertib exerts its antitumor effects primarily through the inhibition of MPS1 kinase activity. By binding to the ATP site of MPS1, it disrupts the normal signaling pathways that regulate cell cycle progression. Specifically, Empesertib:
Preclinical studies have demonstrated that Empesertib can effectively induce cell cycle arrest in cancer cell lines, highlighting its potential as a therapeutic agent .
Empesertib possesses several notable physical and chemical properties:
These properties are critical for determining optimal dosing regimens and formulation strategies in clinical settings .
Empesertib's primary application lies in oncology, where it is being investigated as a treatment option for various cancers, particularly those characterized by aberrant MPS1 activity. Its potential uses include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6